molecular formula C16H18Br4O4 B584094 2-Ethylhexyl tetrabromophthalate CAS No. 61776-60-1

2-Ethylhexyl tetrabromophthalate

Cat. No.: B584094
CAS No.: 61776-60-1
M. Wt: 593.932
InChI Key: VPAAZTQOJLVWLA-UHFFFAOYSA-N
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Description

2-Ethylhexyl tetrabromophthalate (bis(2-ethylhexyl) tetrabromophthalate; TBPH) is a brominated flame retardant (BFR) developed as a replacement for phased-out polybrominated diphenyl ethers (PBDEs). Structurally, TBPH consists of a tetrabrominated phthalate core esterified with two 2-ethylhexyl groups. It is a primary component of Firemaster® 550, a commercial flame retardant mixture widely used in polyurethane foam, electronics, and textiles . TBPH has been detected globally in indoor dust, air, and biological samples, with concentrations in U.S. households often exceeding 1 μg/g in dust .

Properties

IUPAC Name

2,3,4,5-tetrabromo-6-(2-ethylhexoxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Br4O4/c1-3-5-6-8(4-2)7-24-16(23)10-9(15(21)22)11(17)13(19)14(20)12(10)18/h8H,3-7H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAAZTQOJLVWLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Br4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101338673
Record name Mono-(2-ethyhexyl) tetrabromophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101338673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

593.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61776-60-1
Record name Mono-(2-ethyhexyl) tetrabromophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101338673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Industrial Applications

1. Flame Retardant:
TBPH is primarily used as a flame retardant in various materials, including:

  • Polyvinyl Chloride (PVC) : Enhances fire resistance in PVC coatings, commonly used in electrical wires and cables.
  • Polyurethane Foams : Utilized in furniture and automotive applications to reduce flammability.
  • Textiles : Incorporated into carpets, wall coverings, and coated fabrics for improved safety .

2. Plasticizer:
As a plasticizer, TBPH improves the flexibility and durability of plastics. Its applications include:

  • Thermoplastic and Thermosetting Plastics : Enhances processing characteristics in materials such as acrylonitrile butadiene styrene (ABS) and epoxy resins.
  • Adhesives and Sealants : Used to modify the viscosity and performance of adhesives .

Environmental and Health Considerations

Human Exposure:
Research indicates that TBPH is detectable in human serum and breast milk, raising concerns about potential health risks associated with its widespread use . Biomonitoring studies have shown that TBPH can accumulate in human tissues, necessitating further investigation into its long-term effects on health .

Environmental Impact:
TBPH has been identified as an environmental pollutant, found in household dust, sediment, and wildlife. Its persistence in the environment poses challenges for regulatory management and public health safety .

Case Study 1: Flame Retardant Effectiveness

A study conducted on various polymer formulations demonstrated that TBPH significantly improved the flame resistance of PVC products under standardized testing conditions. The results indicated a marked reduction in flammability compared to formulations without TBPH.

Case Study 2: Human Exposure Assessment

A biomonitoring study involving maternal-child pairs assessed exposure levels of TBPH. Results indicated that TBPH was present in both maternal serum and breast milk, with implications for infant exposure during critical developmental periods. The study highlighted the need for ongoing monitoring of brominated flame retardants in consumer products .

Comparison with Similar Compounds

Comparison with Structurally Similar Brominated Flame Retardants

TBPH is frequently compared to 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB), another major component of Firemaster® 550, and to legacy compounds like PBDEs. Below is a detailed analysis of their properties:

Structural and Functional Differences

Property TBPH TBB PBDEs (e.g., BDE-47)
Core Structure Tetrabrominated phthalate diester Tetrabrominated benzoate monoester Diphenyl ether with bromine atoms
Ester Groups Two 2-ethylhexyl chains One 2-ethylhexyl chain None
Molecular Weight ~ 859.3 g/mol ~ 549.9 g/mol ~ 485.5 g/mol (BDE-47)
Primary Use Additive flame retardant in polymers Additive flame retardant in polymers Additive flame retardant
Environmental Detection High in dust, air (Great Lakes region) Ubiquitous in dust Legacy pollutant, phased out

Metabolic Pathways and Bioaccumulation

  • TBPH Metabolism: No metabolites detected in human or rat liver microsomes . Forms mono(2-ethylhexyl) tetrabromophthalate (TBMEHP) in purified porcine carboxylesterase (PCE) at 1.08 pmol/min/mg protein . No Phase II conjugation observed, suggesting slow degradation in mammals .
  • TBB Metabolism: Rapidly metabolized to tetrabromobenzoic acid (TBBA) in human liver microsomes (Vmax = 0.644 nmol/min/mg protein; Km = 11.1 μM) and PCE (Vmax = 6.29 nmol/min/mg protein; Km = 9.3 μM) .
  • Bioaccumulation Potential: TBPH’s higher log Kow (~10) vs. TBB (~8) suggests greater bioaccumulation risk, though metabolic stability of TBPH in humans remains unclear . PBDEs exhibit higher biomagnification in food chains compared to TBPH/TBB .

Toxicity and Endocrine Effects

Endpoint TBPH TBB
Endocrine Disruption Activates PPARγ and induces adipogenesis ; weak aryl hydrocarbon receptor (AhR) agonist No significant AhR activity
Developmental Toxicity Reduces bone density in male rats post-developmental exposure Limited data; TBBA’s effects unknown
Environmental Toxicity Persistent, Bioaccumulative, and Toxic (PBT) per EU regulations Lower bioaccumulation due to TBBA formation

Regulatory Status

  • TBPH : Listed in the EU’s Substance of Very High Concern (SVHC) due to PBT properties; restricted in consumer products .
  • PBDEs : Globally banned under the Stockholm Convention .

Biological Activity

2-Ethylhexyl tetrabromophthalate (TBPH) is a brominated flame retardant widely used in various consumer products, including plastics and foams. Its increasing presence in the environment and biota has raised concerns regarding its biological activity and potential health impacts. This article reviews the biological activity of TBPH, focusing on its toxicokinetics, metabolic effects, reproductive toxicity, and environmental implications.

  • Chemical Name : Bis(2-ethylhexyl) tetrabromophthalate
  • CAS Number : 26040-51-7
  • Molecular Formula : C24H34Br4O4
  • Molecular Weight : 706.14 g/mol

Toxicokinetics

Recent studies have highlighted TBPH's tendency to accumulate in specific tissues, particularly the liver. A study conducted on zebrafish demonstrated that TBPH exposure led to significant hepatic accumulation, indicating a higher internal exposure risk for liver tissues compared to other organs such as gonads, brain, and muscle .

Table 1: Toxicokinetic Characteristics of TBPH in Zebrafish

TissueAccumulation LevelGender Differences
LiverHighSignificant
GonadsLowMinimal
BrainLowMinimal
MuscleLowMinimal

Metabolic Disruptions

TBPH exposure has been linked to gender-specific metabolic disruptions. In male zebrafish, long-term exposure resulted in increased visceral fat accumulation and altered hepatic transcriptome profiles associated with glycolipid metabolism pathways. These changes suggest a potential development of nonalcoholic fatty liver disease (NAFLD) particularly in males .

Reproductive Toxicity

Research indicates that TBPH poses risks to male reproductive health. A comprehensive study assessed the reproductive toxicity of TBPH in male rodents, revealing alterations in sperm parameters and hormonal imbalances. The findings suggest that TBPH may disrupt endocrine functions, leading to potential fertility issues .

Case Study: Male Reproductive Toxicity in Rodents

  • Study Design : Male Sprague Dawley rats were exposed to varying concentrations of TBPH.
  • Findings :
    • Decreased sperm count and motility.
    • Altered testosterone levels.
    • Histopathological changes in testicular tissues.

Environmental Impact

TBPH is expected to be released into the environment primarily through industrial processes and consumer product usage. Risk assessments indicate low potential harm to aquatic organisms at environmentally relevant concentrations; however, chronic exposure could still pose risks due to bioaccumulation .

Table 2: Environmental Risk Assessment of TBPH

Exposure ScenarioEstimated Risk Level
Aquatic OrganismsLow
Small Mammals (e.g., shrew)Low

Q & A

Q. What analytical methods are recommended for quantifying TBPH in environmental matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with isotope dilution is the gold standard for quantifying TBPH in dust, air, and biological samples. Key parameters include:

  • Column: C18 reverse-phase column for separation.
  • Ionization: Electrospray ionization (ESI) in negative mode.
  • Quantification: Use mass-labelled internal standards (e.g., ¹³C-labelled TBPH) to correct matrix effects .
Analytical Parameters Values/Details
Limit of Detection (LOD)0.1–0.5 ng/g (dust)
Recovery Efficiency85–110% (validated via spiked samples)
Key Transition Ions (m/z)789.6 → 81.0 (TBPH)

Q. What are the primary toxicity endpoints observed in acute exposure studies?

Methodological Answer: Acute oral toxicity studies in rodents (OECD Guideline 423) show:

  • LD₅₀: >2000 mg/kg body weight, indicating low acute toxicity.
  • Clinical Signs: Reduced locomotor activity and transient weight loss at high doses.
  • Histopathology: No significant organ damage at sub-lethal doses .

Q. How prevalent is TBPH in indoor environments, and what factors influence its distribution?

Methodological Answer: TBPH is detected in indoor dust at median concentrations of 50–500 ng/g, with higher levels in homes containing polyurethane foam (PUF) furniture. Key factors:

  • Source: Flame-retarded PUF and electronic waste.
  • Temporal Trends: Levels correlate with the phase-out of PBDEs, increasing by ~15% annually since 2010 .

Advanced Research Questions

Q. How do metabolic pathways of TBPH differ between mammalian models and in vitro systems?

Methodological Answer:

  • In Rats: TBPH is metabolized to mono(2-ethylhexyl) tetrabromophthalate (TBMEHP) via hepatic carboxylesterase, with <5% excretion in urine after 72 hours.
  • In Human Microsomes: Limited metabolism (<2% conversion) due to lower carboxylesterase activity.
  • Methodological Note: Use purified porcine carboxylesterase (50 U/mL) to mimic in vivo hydrolysis in human models .
Metabolite Detection MethodBioaccumulation Potential
TBMEHPLC-HRMS (Q-TOF)High (log Kow = 7.2)

Q. What experimental designs are optimal for assessing subchronic toxicity?

Methodological Answer: A 90-day repeated-dose oral study (OECD Guideline 408) in Sprague Dawley rats should include:

  • Dosing: 0, 10, 100, and 1000 mg/kg/day via gavage.
  • Endpoints: Serum thyroid hormones (T3/T4), liver enzyme activity (ALT/AST), and histopathology of thyroid/liver.
  • Data Contradictions: Unlike PBDEs, TBPH does not induce hepatic CYP450 enzymes, complicating cross-study comparisons .

Q. How do photodegradation pathways of TBPH inform environmental persistence assessments?

Methodological Answer: UV irradiation (λ = 254 nm) in aqueous solutions generates debrominated products (e.g., tri- and di-brominated phthalates) via reductive debromination. Key parameters:

  • Half-Life: 48 hours under simulated sunlight.
  • Analytical Tools: Gas chromatography with electron capture detection (GC-ECD) for debrominated products .
Photoproduct Relative Abundance (%)Environmental Risk
Tribromophthalate65Moderate (aquatic toxicity)
Dibromophthalate30Low

Q. How can conflicting data on TBPH’s environmental persistence be resolved?

Methodological Answer: Discrepancies arise from matrix effects (e.g., dust vs. water) and analytical limitations:

  • Dust Binding: TBPH’s high log Kow (8.1) leads to strong adsorption to organic matter, overestimating persistence in sediment.
  • QA/QC Measures: Use Soxhlet extraction with acetone/hexane (1:1) for complete recovery and validate with CRM-2585 (indoor dust) .

Data Contradictions and Research Gaps

  • Metabolic Biomarkers: While 2,3,4,5-tetrabromobenzoic acid (TBBA) is proposed as a TBPH exposure biomarker, its toxicity remains uncharacterized .
  • Human vs. Rodent Models: Rats show higher metabolic conversion rates, necessitating cautious extrapolation to human risk assessments .

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